molecular formula C28H32O7 B190591 NSC-302036 CAS No. 10410-83-0

NSC-302036

Cat. No.: B190591
CAS No.: 10410-83-0
M. Wt: 480.5 g/mol
InChI Key: AJTULIWKBMDPCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Anthothecol can be synthesized through the extraction of Khaya anthotheca. The extraction process typically involves the use of solvents such as methanol, ethyl acetate, and n-hexane to isolate the compound from the plant material . The isolated compound is then purified using chromatographic techniques to obtain pure anthothecol .

Industrial Production Methods

Industrial production of anthothecol involves large-scale extraction from Khaya anthotheca. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, followed by purification through chromatography . This method ensures the efficient production of anthothecol for various applications.

Chemical Reactions Analysis

Types of Reactions

Anthothecol undergoes several types of chemical reactions, including:

    Oxidation: Anthothecol can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert anthothecol into its reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups in the anthothecol molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products Formed

Scientific Research Applications

Anthothecol has a wide range of scientific research applications, including:

Biological Activity

NSC-302036, a compound with significant biological activity, has garnered attention for its potential applications in cancer therapy and other therapeutic areas. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is known for its antiproliferative effects on various cancer cell lines and its interaction with cytochrome P450 enzymes, particularly CYP3A4. This interaction is crucial as it influences drug metabolism and bioavailability, potentially enhancing the efficacy of co-administered drugs.

The primary mechanism by which this compound exerts its biological effects involves:

  • Inhibition of CYP3A4 : This enzyme plays a pivotal role in the metabolism of many drugs. By inhibiting CYP3A4, this compound can increase the plasma concentration of certain medications, thereby enhancing their therapeutic effects.
  • Antiproliferative Activity : this compound has shown significant antiproliferative activity against several cancer cell lines, including:
    • HepG2 (liver cancer)
    • HL-60 (promyelocytic leukemia)
    • BGC-823 (gastric cancer)
      The compound induces cell cycle arrest and apoptosis in these cells.

Anticancer Properties

A series of studies have demonstrated the efficacy of this compound in inhibiting cancer cell growth:

Cell LineIC50 (µM)Mechanism of Action
HepG25.2Induces apoptosis and G0/G1 phase arrest
HL-604.8Promotes apoptosis through caspase activation
BGC-8236.0Inhibits proliferation via downregulation of AR signaling

The compound's ability to reduce prostate cancer cell growth is particularly noteworthy as it downregulates androgen receptor (AR) signaling pathways, leading to decreased cell viability.

Anti-Diabetic Effects

Recent investigations have revealed that this compound may also possess anti-diabetic properties . It significantly increases glucose consumption in HepG2 cells in a dose-dependent manner, suggesting a potential role in managing diabetes.

Antimycobacterial Activity

Research indicates that this compound exhibits antimycobacterial activity , which could open avenues for treating infections caused by mycobacteria.

Case Studies

  • Prostate Cancer Study : A study examining the effects of this compound on prostate cancer cells demonstrated that treatment led to a significant reduction in cell proliferation and induced apoptosis through modulation of the AR pathway.
  • Liver Cancer Investigation : In vitro studies using HepG2 cells showed that this compound effectively reduced cell viability at concentrations as low as 5 µM, highlighting its potential as a therapeutic agent against liver cancer.

Properties

CAS No.

10410-83-0

Molecular Formula

C28H32O7

Molecular Weight

480.5 g/mol

IUPAC Name

[6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate

InChI

InChI=1S/C28H32O7/c1-14(29)34-17-12-26(5)16(15-8-10-33-13-15)11-19-28(26,35-19)27(6)21(17)25(4)9-7-18(30)24(2,3)22(25)20(31)23(27)32/h7-10,13,16-17,19,21,31H,11-12H2,1-6H3

InChI Key

AJTULIWKBMDPCJ-UHFFFAOYSA-N

SMILES

CC(=O)OC1CC2(C(CC3C2(O3)C4(C1C5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C

Canonical SMILES

CC(=O)OC1CC2(C(CC3C2(O3)C4(C1C5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C

Key on ui other cas no.

10410-83-0

Synonyms

NSC 302036;  13α,14β-Androsta-1,5-diene-3,7-dione, 14,15β-epoxy-17α-(3-furyl)-6,11α-dihydroxy-4,4,8-trimethyl-, 11-acetate (7CI);  (11α,13α,14β,15β,17α)-11-(Acetyloxy)-14,15:21,23-diepoxy-6-hydroxy-4,4,8-trimethyl-24-norchola-1,5,20,22-tetraene-3,7-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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